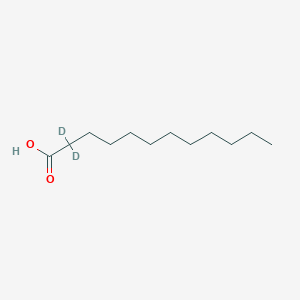
4,4'-(2-Ethylhexylidene)diphenol
Übersicht
Beschreibung
4,4’-(2-Ethylhexylidene)diphenol, also known as 1,1-Bis (4-hydroxyphenyl)-2-ethylhexane, is a monomer used in the manufacture of polycarbonate and high-density polycarbonate plastics . It is also used as an additive to toughen epoxy resins, especially for electrical insulation .
Synthesis Analysis
While specific synthesis methods for 4,4’-(2-Ethylhexylidene)diphenol are not directly mentioned in the search results, it is known that it is used in the manufacture of polycarbonate and high-density polycarbonate plastics .Chemical Reactions Analysis
4,4’-(2-Ethylhexylidene)diphenol has been shown to be effective at transferring carbon dioxide from the atmosphere to carbonates and bicarbonates in water by means of the carbonate reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Science
- Novel polyurethanes based on 4,4'-(2-Ethylhexylidene)diphenol variants show promise in materials science. They exhibit both semicrystalline and amorphous structures, indicating diverse applications in polymer science due to their unique acoustic properties and solubility parameters (Raghu et al., 2007).
Applications in Organometallic Chemistry
- The compound has been used in the synthesis and characterization of metal complexes, such as copper and cobalt complexes. These complexes have shown unique structures and properties, potentially useful in fields like catalysis and materials science (Dong et al., 2008).
Renewable Energy and Organic Electronics
- In organic solar cells, derivatives of 4,4'-(2-Ethylhexylidene)diphenol have been used to achieve high power conversion efficiency, demonstrating its significance in renewable energy technologies (Ni et al., 2015).
Host-Guest Chemistry and Supramolecular Catalysis
- Various derivatives of this compound have been synthesized for potential applications in host-guest chemistry, supramolecular catalysis, self-assembly, and other related fields of supramolecular chemistry (Naseer et al., 2014).
Environmental Impact Studies
- The compound has been studied for its environmental impact, especially concerning its metabolism in human liver microsomes. This research is crucial for understanding the potential human exposure to this compound used in consumer products (Ballesteros-Gómez et al., 2015).
Photophysical Properties for Sensor Applications
- Amphoteric cruciforms based on 4,4'-(2-Ethylhexylidene)diphenol exhibit significant changes in absorption and emission upon exposure to various agents, showcasing potential applications in sensor technologies (McGrier et al., 2011).
Corrosion Inhibition in Industrial Applications
- Schiff base compounds derived from 4,4'-(2-Ethylhexylidene)diphenol have been studied for their effectiveness as corrosion inhibitors, particularly in acidic media. This research is relevant to extending the lifespan of metals in industrial settings (Emregül et al., 2006).
Catalysis and Chemical Synthesis
- Derivatives of the compound have been used in catalysis, specifically in hydroalkoxylation reactions to form cyclic ethers. This research has implications for developing new synthetic routes in organic chemistry (Qian et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Engineering plastics, which have various properties designed into the polymer, are now making way for new high-performance polymers . Active R&D is continuing to take place to further improve the performance . There have been active experiments in adding new functions to the polymers, such as the electrical, optical, medical, and biological properties . Further broad applications are expected to be made with functional polymers .
Eigenschaften
IUPAC Name |
4-[2-ethyl-1-(4-hydroxyphenyl)hexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-5-6-15(4-2)20(16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h7-15,20-22H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHIPRDUAVCXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549339 | |
| Record name | 4,4'-(2-Ethylhexane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2-Ethylhexylidene)diphenol | |
CAS RN |
74462-02-5 | |
| Record name | 4,4′-(2-Ethylhexylidene)bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74462-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(2-Ethylhexylidene)diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074462025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(2-Ethylhexane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2-ethylhexane-1,1-diyl)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)

